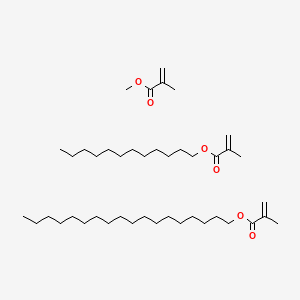
(1,1-Dioxothian-4-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-Dioxothian-4-yl) acetate is an organic compound with the molecular formula C8H12O4S It is a derivative of thiane, a six-membered sulfur-containing heterocycle, and features an acetate group attached to the fourth carbon of the thiane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxothian-4-yl) acetate typically involves the reaction of thiane with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Thiane+Acetic Anhydride→(1,1-Dioxothian-4-yl) acetate+Acetic Acid
The reaction conditions include:
Temperature: Reflux (approximately 140°C)
Catalyst: Sulfuric acid or another strong acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of acetic anhydride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant flow rates, ensuring high purity and efficiency.
化学反应分析
Types of Reactions
(1,1-Dioxothian-4-yl) acetate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetate group can be reduced to an alcohol under mild conditions.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Various substituted thiane derivatives
科学研究应用
(1,1-Dioxothian-4-yl) acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism by which (1,1-Dioxothian-4-yl) acetate exerts its effects is primarily through its ability to undergo various chemical transformations. The sulfur atom in the thiane ring can participate in redox reactions, while the acetate group can be modified to introduce different functional groups. These transformations enable the compound to interact with biological targets and pathways, potentially leading to bioactive properties.
相似化合物的比较
Similar Compounds
- Methyl 2-(1,1-dioxothian-4-yl)acetate
- Ethyl 2-(1,1-dioxothian-4-ylidene)acetate
- 1,3-Dioxanes and 1,3-Dioxolanes
Uniqueness
(1,1-Dioxothian-4-yl) acetate is unique due to its specific structural features, such as the presence of both a sulfur atom and an acetate group
属性
CAS 编号 |
38690-86-7 |
|---|---|
分子式 |
C7H12O4S |
分子量 |
192.24 g/mol |
IUPAC 名称 |
(1,1-dioxothian-4-yl) acetate |
InChI |
InChI=1S/C7H12O4S/c1-6(8)11-7-2-4-12(9,10)5-3-7/h7H,2-5H2,1H3 |
InChI 键 |
FBSHWWGJKAUMMN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CCS(=O)(=O)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


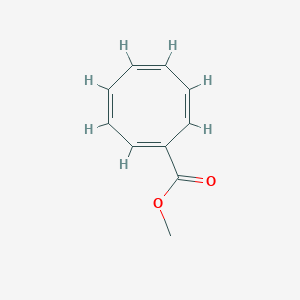
![2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine](/img/structure/B14669330.png)






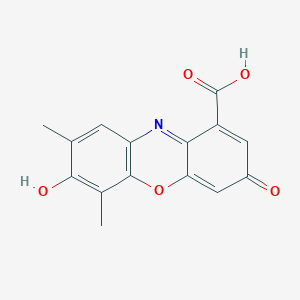

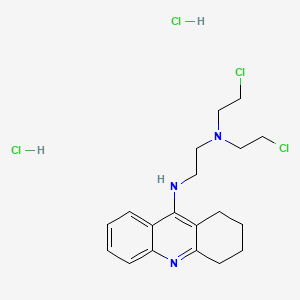
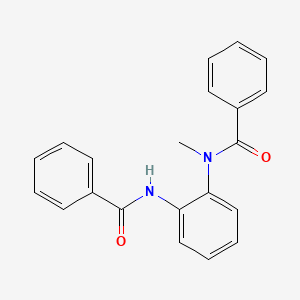
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
